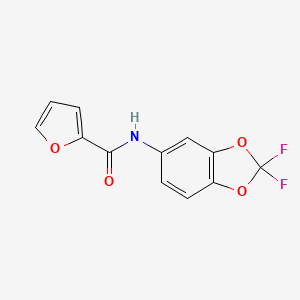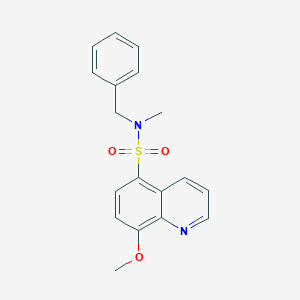
N-(2,2-difluoro-1,3-benzodioxol-5-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of a difluorobenzodioxole moiety and a furan carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)furan-2-carboxamide typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with furan-2-carboxylic acid or its derivatives. The reaction is often catalyzed by a base such as potassium carbonate or sodium hydride, and the reaction conditions may include heating the mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furan or benzodioxole moieties are substituted by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan or benzodioxole derivatives.
Scientific Research Applications
N-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects
Mechanism of Action
The mechanism of action of N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Tezacaftor: A compound with a similar benzodioxole moiety, used in the treatment of cystic fibrosis .
Fludioxonil: A phenylpyrrole fungicide containing a difluorobenzodioxole group .
Uniqueness
N-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)furan-2-carboxamide is unique due to its combination of a difluorobenzodioxole moiety and a furan carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H7F2NO4 |
|---|---|
Molecular Weight |
267.18 g/mol |
IUPAC Name |
N-(2,2-difluoro-1,3-benzodioxol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C12H7F2NO4/c13-12(14)18-8-4-3-7(6-10(8)19-12)15-11(16)9-2-1-5-17-9/h1-6H,(H,15,16) |
InChI Key |
VMUMFGMRALCOFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)OC(O3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-nitro-1,3-benzothiazol-2-yl)-N'-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B15007375.png)
![6-(3,4-dichlorophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B15007388.png)
![4-{4-[4-(Adamantan-1-YL)piperazine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B15007390.png)
![N-[3-(1,3-dioxan-2-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B15007398.png)

![N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-4-methoxybenzamide](/img/structure/B15007417.png)
![4-(5-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B15007428.png)
![(2Z)-2-(3,5-dichloro-2-methoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15007435.png)
![3-Methyl-6-trifluoromethyl-4H-benzo[1,4]thiazine-2-carboxylic acid phenethyl ester](/img/structure/B15007436.png)
![2-(2-methoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15007443.png)
![2-([2-(2,4-Dichloro-benzyloxy)-benzylidene]-hydrazono)-thiazolidin-4-one](/img/structure/B15007446.png)
![3-(2,6-Dichlorophenyl)-6-piperidino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15007449.png)
![3,5-Dinitro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15007458.png)

